2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O3S and its molecular weight is 481.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. Its complex structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological properties.
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- CAS Number : 1357705-04-4
The compound features multiple functional groups that may influence its biological activity, including an acetamide moiety and a fluorobenzyl substituent.
Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and possibly interact with various protein targets.
In Vitro Studies
In vitro studies have demonstrated that similar pyrazolo-pyrimidine derivatives exhibit significant inhibitory activity against COX-I and COX-II enzymes. For instance, one study reported IC50 values for COX-II inhibition ranging from 0.52 to 22.25 μM across various compounds, with some derivatives showing selectivity ratios favoring COX-II over COX-I .
Table 1: Comparison of COX Inhibition Potency
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
PYZ37 | 0.20 | Not reported |
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of these compounds. For example, a derivative similar to the target compound exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib in animal models . This suggests that the compound may possess therapeutic efficacy comparable to established anti-inflammatory drugs.
Case Studies
- Anti-Cancer Activity : The compound's structure suggests potential applications in oncology, particularly targeting polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and often overexpressed in cancers. Inhibitors targeting Plk1 have shown promise in preclinical studies due to their ability to induce apoptosis in cancer cells .
- Inflammation Models : In models of acute inflammation, compounds with similar scaffolds have demonstrated significant reductions in inflammatory markers and pain responses, indicating their potential utility in treating conditions like arthritis and other inflammatory diseases .
Safety and Toxicology
While promising results have been observed regarding efficacy, safety profiles must also be evaluated. Preliminary assessments indicate that derivatives of this class may exhibit lower cytotoxicity compared to traditional chemotherapeutics, making them attractive candidates for further development .
特性
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)27-30)28(14-20(31)26-18-6-5-7-19(12-18)34-3)24(33)29(23(22)32)13-16-8-10-17(25)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQLPFFLMNMPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。